molecular formula C9H11BO4S B13536089 5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol

5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B13536089
M. Wt: 226.06 g/mol
InChI Key: ZTACHAOSGCCSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of a benzoxaborole derivative with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzoxaborole core can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt key biological pathways, making the compound useful in studying and potentially treating various diseases.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
  • 5-(propylsulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
  • 5-(butylsulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol

Uniqueness

5-(ethanesulfonyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific ethanesulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkyl sulfonyl groups, this compound may exhibit different reactivity and potency in various applications, making it a valuable addition to the library of benzoxaborole derivatives.

Properties

Molecular Formula

C9H11BO4S

Molecular Weight

226.06 g/mol

IUPAC Name

5-ethylsulfonyl-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C9H11BO4S/c1-2-15(12,13)8-3-4-9-7(5-8)6-14-10(9)11/h3-5,11H,2,6H2,1H3

InChI Key

ZTACHAOSGCCSSP-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)S(=O)(=O)CC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.